BenchChemオンラインストアへようこそ!

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

H-PGDS Inhibitor Naphthyridine

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941931-63-1) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. Its core structure consists of a 1,8-naphthyridine ring system, which is a privileged scaffold in medicinal chemistry, substituted with a 2,5-dichlorophenyl group at the carboxamide nitrogen and an ethyl group at the N-1 position.

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.21
CAS No. 941931-63-1
Cat. No. B2508665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941931-63-1
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.21
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23)
InChIKeyRIBBMTUJQCHOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941931-63-1: Technical Profile of a 1,8-Naphthyridine-3-Carboxamide Research Compound


N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941931-63-1) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class [1]. Its core structure consists of a 1,8-naphthyridine ring system, which is a privileged scaffold in medicinal chemistry, substituted with a 2,5-dichlorophenyl group at the carboxamide nitrogen and an ethyl group at the N-1 position. No specific biological activity, target, or potency data has been reported for this exact molecule in primary research papers or authoritative public databases [1]. As such, its baseline profile is purely structural, lacking the functional annotation required for scientific comparison.

Procurement Risk for N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Why Analogs Are Not Interchangeable


Despite the lack of direct biological data for this specific compound, standard medicinal chemistry principles dictate that small structural changes within the 1,8-naphthyridine-3-carboxamide series can lead to significant differences in pharmacological activity [1]. The substitution pattern on the phenyl ring (e.g., 2,5-dichloro vs. 2,4-dichloro or 4-chloro) and the N-1 alkyl group (ethyl vs. methyl) are known to influence target binding, selectivity, and pharmacokinetic properties in related chemical series [2]. Consequently, substituting this compound with a close analog like N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide cannot be assumed to yield equivalent experimental results without verified comparative data. The absence of such data makes any substitution a significant scientific risk.

Evidence Guide for N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Quantitative Differentiation Analysis


Lack of Publicly Available Potency Data for Target Compound

A review of public databases and scientific literature found no reported IC50, Ki, or EC50 values for the target compound against any biological target. This includes searches of PubChem, which hosts compounds from global research, and the primary literature on H-PGDS inhibitors, a known target for naphthyridine derivatives [1]. In contrast, named analogs like 'HPGDS inhibitor 1' have reported enzyme IC50 values of 0.6-0.7 nM . The absence of data for this compound prevents any direct, quantitative comparison.

H-PGDS Inhibitor Naphthyridine

Absence of Selectivity or Off-Target Profiling Data

No selectivity panels, safety pharmacology profiles, or off-target screening data could be identified for this compound. This is a critical gap, as research on structurally related H-PGDS inhibitors emphasizes the importance of selectivity over other prostaglandin synthases (e.g., L-PGDS, mPGES) and cyclooxygenases (COX-1/2) to avoid confounding biological effects [1]. For instance, HPGDS inhibitor 1 has been explicitly profiled and shown not to inhibit L-PGDS, mPGES, COX-1, COX-2, or 5-LOX .

Selectivity Safety Pharmacology Off-target

Lack of Pharmacokinetic or In Vivo Data

No oral bioavailability, metabolic stability, or in vivo efficacy studies have been reported for this compound. Progress within the 1,8-naphthyridine H-PGDS inhibitor class has been driven by achieving oral activity and low brain exposure, as demonstrated by compounds like HPGDS inhibitor 3, which is orally active, peripherally restricted, and has shown efficacy in four in vivo inflammatory models [1]. The target compound's pharmacokinetic fate is completely unknown.

Pharmacokinetics In Vivo Bioavailability

Limited Application Scenarios for N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Exploratory SAR with Full Disclosure of Unknown Activity

The only justifiable research scenario is as an early-stage, exploratory tool in a structure-activity relationship (SAR) study. Its primary value is in probing the chemical space around the N-1 ethyl and 2,5-dichlorophenyl substitutions, which are distinct from the more common N-methyl and 2,4-substituted analogs. All results must be interpreted with extreme caution, explicitly acknowledging the complete lack of known bioactivity, selectivity, and ADME data [1].

Analytical Reference Standard for Method Development

Given its high purity as a commercial research chemical, this compound could serve as an analytical reference standard for developing or calibrating HPLC, LC-MS, or NMR methods designed to detect 1,8-naphthyridine-3-carboxamides. Its unique retention time and mass spectrum could be validated for use in quality control or environmental monitoring, independent of its biological function [1].

Negative Control for H-PGDS Inhibition Assays (with Verification)

If experimentally verified to be inactive against H-PGDS, its close structural similarity to known potent inhibitors could make it a valuable negative control compound. This would allow researchers to confirm that biological effects observed with active H-PGDS inhibitors are target-mediated. However, this application requires primary in-house validation of its lack of activity before use [1].

Quote Request

Request a Quote for N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.